REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH:15]=[O:16])=[CH:8][N:9]2[C:12]([NH2:14])=[O:13])=[CH:5][CH:4]=1)[CH3:2].CC(=CC)C.O.[O-:23]Cl=O.[Na+]>C1COCC1.C(O)(C)(C)C>[C:12]([N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([CH2:1][CH3:2])[CH:11]=2)[C:7]([C:15]([OH:23])=[O:16])=[CH:8]1)(=[O:13])[NH2:14] |f:3.4|
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C2C(=CN(C2=C1)C(=O)N)C=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
66.6 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
|
[O-]Cl=O.[Na+]
|
Name
|
NaH2PO4
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
THF was concentrated
|
Type
|
ADDITION
|
Details
|
EtOAc was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified by addition of HCl 1N
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography on silica gel (eluent: c-hexane to EtOAc to CH2Cl2/MeOH 8:2)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)N1C=C(C2=CC=C(C=C12)CC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |